An In-depth Technical Guide to 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine: Synthesis, Predicted Properties, and Research Considerations
An In-depth Technical Guide to 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine: Synthesis, Predicted Properties, and Research Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine, a novel chemical entity for which no empirical data has been previously reported. In the absence of established literature, this document serves as a foundational resource, offering a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of the anticipated impact of its unique structural features. By leveraging established chemical principles and data from analogous compounds, this guide aims to equip researchers with the necessary theoretical framework to synthesize, characterize, and evaluate this compound for potential applications in medicinal chemistry and drug discovery.
Introduction and Rationale
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. Its derivatives have found application in a wide array of therapeutic areas. The introduction of a 3-bromobenzoyl moiety provides a synthetically versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive scaffold for the development of compound libraries.
This guide focuses on the specific, and hitherto uncharacterized, molecule: 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine. The key distinguishing feature of this compound is the gem-dimethyl substitution on the morpholine ring. This structural element is predicted to have a significant impact on the molecule's conformation, reactivity, and ultimately, its biological activity. This document will therefore explore the "gem-dimethyl effect" or "Thorpe-Ingold effect" in the context of this specific molecular framework.
Proposed Synthesis and Experimental Protocol
The synthesis of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine can be logically achieved through the acylation of 3,3-dimethylmorpholine with 3-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Synthesis of the Precursor: 3,3-Dimethylmorpholine
3,3-Dimethylmorpholine is a known chemical compound and can be sourced commercially or synthesized.[1][2][3][4][5]
Synthesis of the Acylating Agent: 3-Bromobenzoyl Chloride
3-Bromobenzoyl chloride can be prepared from 3-bromobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Final Acylation Step: Synthesis of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine
The final step involves the reaction of 3,3-dimethylmorpholine with 3-bromobenzoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine
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Materials:
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3,3-Dimethylmorpholine
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3-Bromobenzoyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
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-
Procedure:
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To a solution of 3,3-dimethylmorpholine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine.
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Predicted Chemical Structure and Physicochemical Properties
The chemical structure of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine is presented below. Based on this structure and data from analogous compounds, we can predict its key physicochemical properties.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₃H₁₆BrNO₂ | Based on the constituent atoms. |
| Molecular Weight | 298.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to 4-(3-Bromobenzoyl)morpholine. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, etc.), low aqueous solubility | The non-polar bromophenyl and dimethyl groups will likely reduce water solubility compared to unsubstituted morpholine derivatives. |
| Melting Point | Likely higher than 4-(3-Bromobenzoyl)morpholine | The gem-dimethyl groups may lead to more efficient crystal packing. |
Predicted Spectroscopic Data
For the purpose of characterization, the following spectroscopic data are predicted for 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the 3-bromobenzoyl and the 3,3-dimethylmorpholine moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.3 | Multiplet | 4H | Aromatic protons of the 3-bromophenyl ring |
| ~ 3.8-3.5 | Multiplet | 4H | -CH₂- protons of the morpholine ring |
| ~ 3.4 | Singlet | 2H | -CH₂- proton adjacent to the nitrogen in the morpholine ring |
| ~ 1.3 | Singlet | 6H | Methyl protons of the gem-dimethyl group |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | C=O (amide carbonyl) |
| ~ 138-122 | Aromatic carbons of the 3-bromophenyl ring |
| ~ 70 | -CH₂-O- carbon of the morpholine ring |
| ~ 55 | C(CH₃)₂ carbon of the morpholine ring |
| ~ 45 | -CH₂-N- carbons of the morpholine ring |
| ~ 25 | Methyl carbons of the gem-dimethyl group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1650-1630 | C=O stretching (amide) |
| ~ 1600-1450 | C=C stretching (aromatic) |
| ~ 1250-1050 | C-N and C-O stretching |
| ~ 800-600 | C-Br stretching |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
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Predicted [M+H]⁺: 298.0441 and 300.0420
The Influence of the Gem-Dimethyl Group: The Thorpe-Ingold Effect
The presence of the gem-dimethyl group at the C3 position of the morpholine ring is a key structural feature that is expected to significantly influence the properties of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine. This is due to the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[6][7]
The Thorpe-Ingold effect describes the acceleration of ring-closing reactions and intramolecular reactions due to steric hindrance.[7] While the target molecule is already cyclic, the gem-dimethyl group will have a profound impact on the conformation of the morpholine ring.
Conformational Rigidity
The gem-dimethyl group is expected to lock the morpholine ring into a more rigid chair conformation compared to the unsubstituted morpholine ring, which is more flexible. This conformational rigidity can have significant implications for the molecule's interaction with biological targets, as it reduces the entropic penalty of binding.
Steric Shielding
The two methyl groups will provide steric shielding to one face of the morpholine ring. This could influence the molecule's metabolic stability by hindering enzymatic attack at adjacent positions.[8]
Impact on Reactivity
The steric bulk of the gem-dimethyl group may also influence the reactivity of the amide bond, potentially making it more or less susceptible to hydrolysis depending on the specific reaction conditions and enzymatic environment.
Potential Applications and Research Directions
Given the prevalence of bromobenzoyl and morpholine moieties in bioactive molecules, 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine represents a promising starting point for further research and development.
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Medicinal Chemistry: The bromine atom serves as a key functional group for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to generate a library of novel compounds for biological screening.
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Drug Discovery: Morpholine-containing compounds are known to exhibit a wide range of biological activities.[9] This novel scaffold could be explored for its potential as an inhibitor of various enzymes or as a ligand for receptors.
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Materials Science: The rigid, well-defined structure of this molecule could make it a candidate for incorporation into novel materials with specific properties.
Conclusion
While 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine remains an uncharacterized molecule, this in-depth technical guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted physicochemical and spectroscopic data offer a clear roadmap for its identification and purification. The discussion of the Thorpe-Ingold effect highlights the unique structural features of this compound and provides a rationale for its investigation as a novel scaffold in medicinal chemistry and beyond. This document is intended to serve as a catalyst for future research into this promising new chemical entity.
References
- Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133.
- Jung, M. E., & Piizzi, G. (2005). The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735-1766.
-
PubChem. (n.d.). 3,3-Dimethylmorpholine. Retrieved from [Link]
-
NextSDS. (n.d.). 4-(3-BROMOBENZOYL) MORPHOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
- Asif, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. European Journal of Medicinal Chemistry, 238, 114467.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016).
- Chen, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints.
-
PubChemLite. (n.d.). 3,3-dimethylmorpholine (C6H13NO). Retrieved from [Link]
-
Synthesis of 4-bromobenzoyl chloride. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
NextSDS. (n.d.). 3,3-Dimethylmorpholine hydrochloride. Retrieved from [Link]
- Larionov, E. (2011).
Sources
- 1. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylmorpholine | 59229-63-9 [sigmaaldrich.com]
- 3. PubChemLite - 3,3-dimethylmorpholine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. 3,3-Dimethylmorpholine | 59229-63-9 [chemicalbook.com]
- 6. books.lucp.net [books.lucp.net]
- 7. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 8. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
